molecular formula C7H12N4O B2445365 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea CAS No. 1935456-36-2

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea

Cat. No.: B2445365
CAS No.: 1935456-36-2
M. Wt: 168.2
InChI Key: GHAVKPWNQGOHDF-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isocyanate. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazole: A similar pyrazole derivative with a phenyl group instead of the urea moiety.

    1-[2-(1H-pyrazol-3-yl)ethyl]urea: A compound with a similar structure but lacking the methyl group on the pyrazole ring.

    3-methyl-1-[2-(1H-pyrazol-5-yl)ethyl]urea: A regioisomer with the pyrazole nitrogen atoms in different positions.

Uniqueness

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the urea moiety and the methyl group on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-3-[2-(1H-pyrazol-5-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAVKPWNQGOHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935456-36-2
Record name 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
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